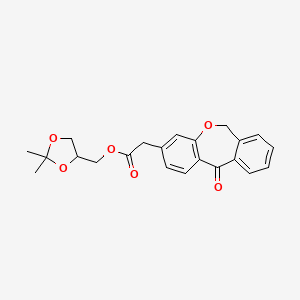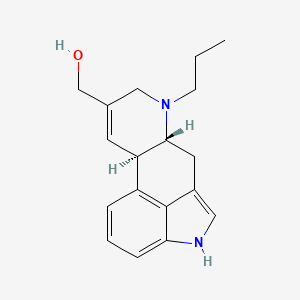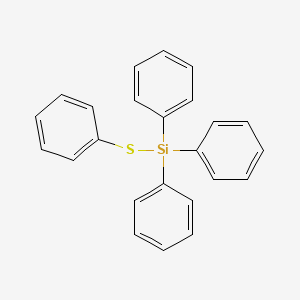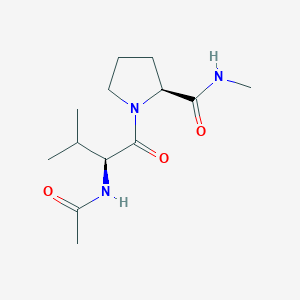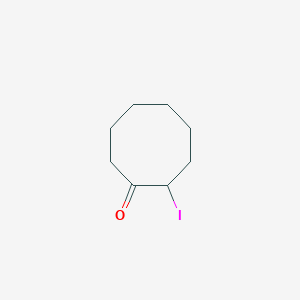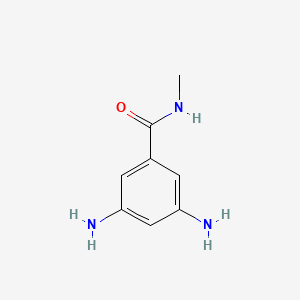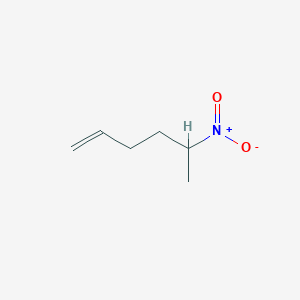
3-(5-methylthiophen-2-yl)-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylthiophen-2-yl)-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core substituted with a 5-methylthiophene group.
Métodos De Preparación
The synthesis of 3-(5-methylthiophen-2-yl)-1H-quinoxalin-2-one typically involves the reaction of 5-methylthiophene-2-carboxylic acid with o-phenylenediamine under acidic conditions to form the quinoxaline ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete cyclization . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Análisis De Reacciones Químicas
3-(5-Methylthiophen-2-yl)-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(5-methylthiophen-2-yl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways . The compound’s antimicrobial activity could be due to its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar compounds to 3-(5-methylthiophen-2-yl)-1H-quinoxalin-2-one include other quinoxaline derivatives and thiophene-substituted heterocycles. These compounds share similar structural features but may differ in their biological activities and electronic properties. For example:
- **3-(5-Methylthiophen-2
Propiedades
Número CAS |
63756-40-1 |
|---|---|
Fórmula molecular |
C13H10N2OS |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
3-(5-methylthiophen-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H10N2OS/c1-8-6-7-11(17-8)12-13(16)15-10-5-3-2-4-9(10)14-12/h2-7H,1H3,(H,15,16) |
Clave InChI |
JGFCFCMITVXECN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=NC3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Phenylcarbamoyl)amino]pyridin-1-ium iodide](/img/structure/B14489051.png)
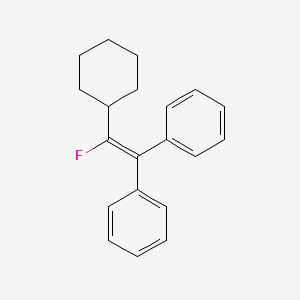
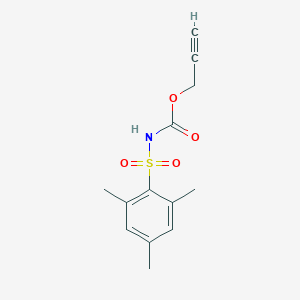

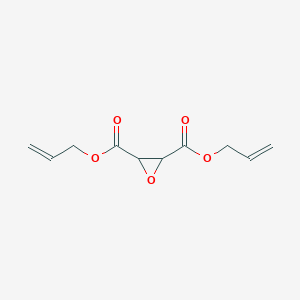
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
